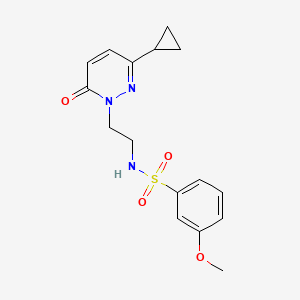
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide is a chemical entity that appears to be related to sulfonamide derivatives. Sulfonamides are a group of compounds that have a wide range of applications in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various strategies, including cyclization reactions and alkylation processes. For instance, iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-chloroperoxybenzoic acid can lead to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides, which are structurally related to sulfonamides . Additionally, N-alkylation of 2-azidobenzenesulfonamide has been shown to give rise to different sulfonamide derivatives, indicating the versatility of sulfonamide chemistry .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific compound likely contains additional structural features such as a cyclopropyl group and a pyridazinone moiety, which may influence its chemical behavior and potential biological activity.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, N-chloro-N-methoxybenzenesulfonamide has been used as a chlorinating reagent, indicating that sulfonamides can participate in halogenation reactions . Furthermore, Rh(III)-catalyzed direct C–H cyanation of N-methoxybenzamides using N-cyano-N-phenyl-p-toluenesulfonamide demonstrates the ability of sulfonamides to undergo functionalization at the aromatic ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can vary widely depending on their specific structural features. Generally, these compounds are known for their stability and ability to form hydrogen bonds, which can be crucial for their biological activity. The presence of electron-withdrawing or electron-donating groups, as well as heterocyclic rings, can significantly affect properties such as solubility, melting point, and reactivity.
Wissenschaftliche Forschungsanwendungen
Antitubercular Potential
Research on similar sulfonamide derivatives has indicated their potential in acting as antitubercular agents. For instance, the study by Purushotham and Poojary (2018) discussed a compound that, upon docking against the enoyl reductase enzyme of Mycobacterium tuberculosis, showed plausible inhibitory action, suggesting the relevance of such compounds in tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).
Anti-asthmatic and Respiratory Disease Treatment
Compounds bearing sulfonamide groups have been evaluated for their anti-asthmatic properties. A study by Kuwahara et al. (1997) synthesized and evaluated novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, highlighting the therapeutic potential of these compounds in treating asthma and other respiratory diseases (M. Kuwahara et al., 1997).
Antitumor Activity
Research into the antiproliferative and apoptotic activities of sulfonamide derivatives against human tumor cell lines, such as A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma), has been conducted. Abbassi et al. (2014) found that certain N‐[6‐indazolyl]arylsulfonamides exhibited significant antiproliferative activity, underscoring the potential of these compounds in cancer therapy (N. Abbassi et al., 2014).
Catalyst in Oxidation Reactions
Sulfonamide compounds have also been explored for their catalytic properties. Ghorbanloo and Alamooti (2017) reported on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, demonstrating its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons (M. Ghorbanloo & Ali Maleki Alamooti, 2017).
COX-2 Inhibition
In the context of inflammation and pain management, Hashimoto et al. (2002) identified 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective COX-2 inhibitors, with one compound, JTE-522, advancing to clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-3-2-4-14(11-13)24(21,22)17-9-10-19-16(20)8-7-15(18-19)12-5-6-12/h2-4,7-8,11-12,17H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSCJPSDGPEIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

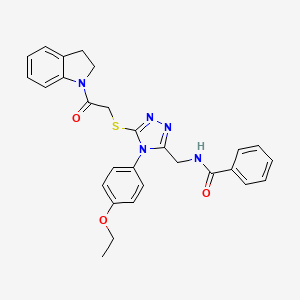
![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
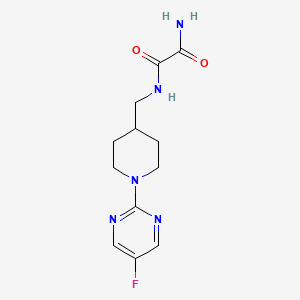


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B3014087.png)
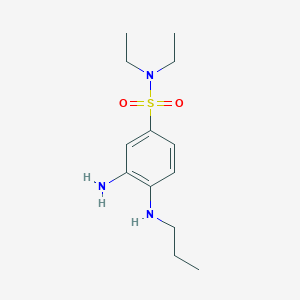
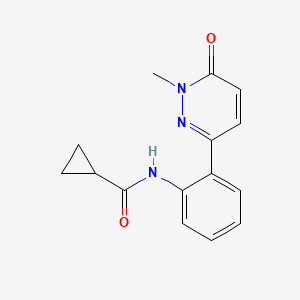

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)
![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

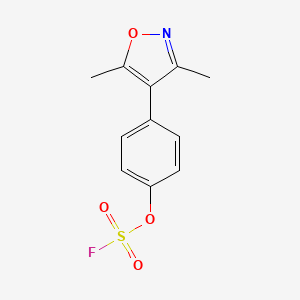
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3014099.png)